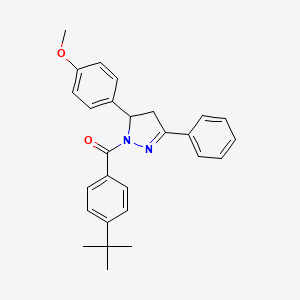

(4-(叔丁基)苯基)(5-(4-甲氧基苯基)-3-苯基-4,5-二氢-1H-吡唑-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(4-(tert-butyl)phenyl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C27H28N2O2 and its molecular weight is 412.533. The purity is usually 95%.

BenchChem offers high-quality (4-(tert-butyl)phenyl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(tert-butyl)phenyl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌活性

具有类似结构的化合物已被筛选用于其对各种细菌菌株的抗菌活性,例如金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和铜绿假单胞菌 .

有机发光二极管 (OLED)

一些叔丁基取代的化合物已被用于溶液加工有机发光二极管 (OLED) 的开发。 这些化合物因其高效率和与湿法工艺的优异兼容性而受到青睐 .

高分子科学

在高分子科学中,4-叔丁基苯酚(一种具有类似结构的化合物)被用作链终止剂或封端剂,通过限制链增长来控制分子量 .

其他化合物的合成

4-叔丁基苯基异氰酸酯(一种相关化合物)用于合成其他复杂化合物 .

1,3,4-恶二唑衍生物的制备

4-叔丁基苯甲酰氯用于制备2-(4-叔丁基苯基)-5-(4-甲氧基苯基)-1,3,4-恶二唑,一种1,3,4-恶二唑的衍生物 .

研究化学品

生物活性

The compound (4-(tert-butyl)phenyl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a member of the pyrazolone class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical formula of the compound is C23H25N2O2, with a molecular weight of 373.46 g/mol. Its structure features a pyrazolone ring substituted with a tert-butyl group and methoxyphenyl moieties, contributing to its lipophilicity and potential bioactivity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antioxidant Properties: Molecular docking studies suggest that the compound possesses significant antioxidant capabilities, which may protect cells from oxidative stress .

- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers, making it a candidate for treating inflammatory diseases .

- Antimicrobial Activity: Preliminary studies indicate potential effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its role as an antimicrobial agent .

The biological activities of the compound can be attributed to several mechanisms:

- Radical Scavenging: The presence of electron-donating groups enhances the compound's ability to neutralize free radicals.

- Inhibition of Pro-inflammatory Cytokines: The compound may modulate pathways associated with cytokine production, thereby reducing inflammation.

- Membrane Disruption in Bacteria: Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.

Antioxidant and Anti-inflammatory Activities

A study utilizing density functional theory (DFT) highlighted the compound's ability to stabilize free radicals through electron donation. Molecular docking simulations further confirmed its interaction with key proteins involved in oxidative stress responses .

Antimicrobial Efficacy

In vitro studies demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against various pathogens, including resistant strains of E. coli and C. difficile. This indicates significant potential as an antimicrobial agent.

Data Table: Biological Activities

属性

IUPAC Name |

(4-tert-butylphenyl)-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O2/c1-27(2,3)22-14-10-21(11-15-22)26(30)29-25(20-12-16-23(31-4)17-13-20)18-24(28-29)19-8-6-5-7-9-19/h5-17,25H,18H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTOSTCGRIHHPRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。